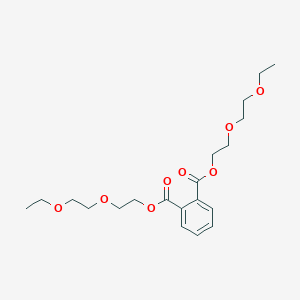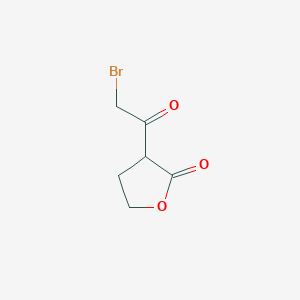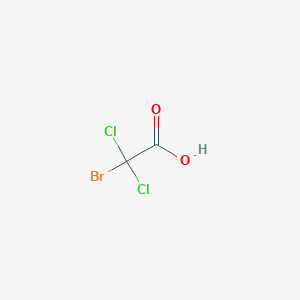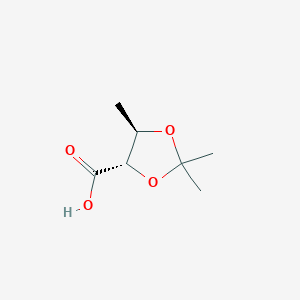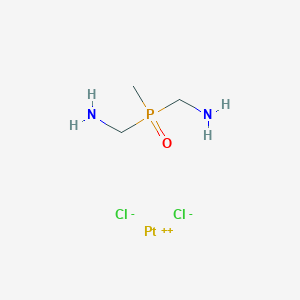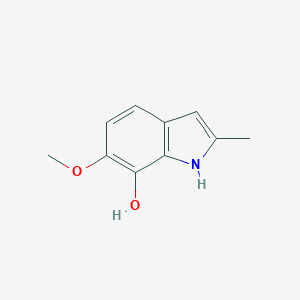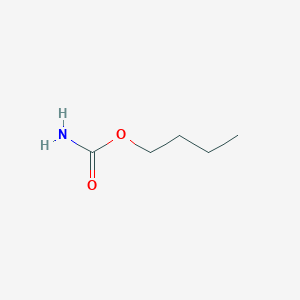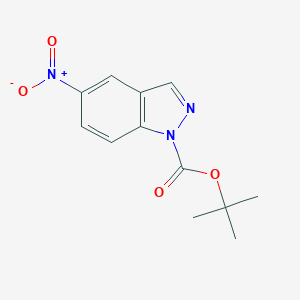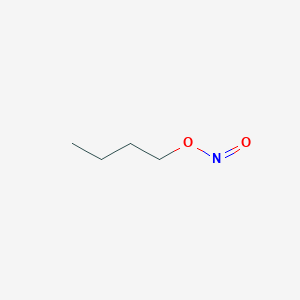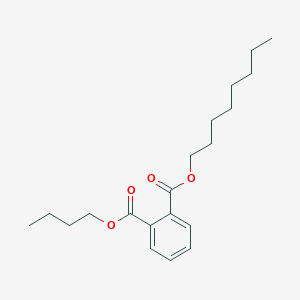
Acide cyclohexylacétique
Vue d'ensemble
Description
Cyclohexylacetic acid, also known as cyclohexaneacetic acid, is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid featuring a cyclohexane ring attached to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Applications De Recherche Scientifique
Cyclohexylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Cyclohexylacetic acid derivatives are investigated for their potential therapeutic properties.
Industry: It is employed in the production of fragrances and flavoring agents .
Mécanisme D'action
Target of Action
Cyclohexylacetic acid (CHAA) is a naturally occurring component of crude oil It’s known that certain bacteria, such asCupriavidus metallidurans strain KUA-1, Rhodococcus, and Dietzia, can degrade CHAA .
Mode of Action
The interaction of CHAA with its targets is primarily through the process of biodegradation . In Cupriavidus metallidurans strain KUA-1, CHAA is metabolized to form a novel intermediate, 1-cyclohexenylacetic acid . This indicates that the bacteria utilize specific enzymes to break down CHAA.
Biochemical Pathways
The degradation of CHAA in bacteria like Cupriavidus metallidurans strain KUA-1 proceeds through the formation of the coenzyme A ester followed by initiation of a β-oxidation cycle . β-Oxidation is blocked before the second dehydrogenation step due to the formation of a tertiary alcohol, and the side chain is eliminated as acetyl-CoA by the action of a lyase . The cyclohexanone thus formed is degraded via a well-described route .
Pharmacokinetics
It’s known that chaa can be degraded by certain bacteria, suggesting that it can be metabolized and excreted in certain environments .
Result of Action
The result of CHAA’s action is the production of 1-cyclohexenylacetic acid, an intermediate in the metabolic pathway . This intermediate is further broken down, ultimately leading to the production of cyclohexanone .
Action Environment
The action of CHAA is influenced by environmental factors. For instance, the presence of green synthetic iron oxides (gFeOx) based on Laminaria extracts was found to enhance the biodegradation of CHAA in offshore sediments by Pseudoalteromonas sp. JSTW . This suggests that the presence of certain substances in the environment can enhance the action of CHAA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylacetic acid can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexylacetonitrile in the presence of a catalyst. Another method includes the oxidation of cyclohexylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, cyclohexylacetic acid is often produced via the catalytic hydrogenation of cyclohexylacetonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexylacetone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with halogens or other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products Formed:
Oxidation: Cyclohexylacetone.
Reduction: Cyclohexylmethanol.
Substitution: Halogenated cyclohexylacetic acids
Comparaison Avec Des Composés Similaires
Cyclohexylacetic acid can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Similar structure but with a carboxyl group directly attached to the cyclohexane ring.
Phenylacetic acid: Contains a phenyl group instead of a cyclohexane ring.
Cyclohexylpropionic acid: Has an additional methylene group in the side chain compared to cyclohexylacetic acid
Uniqueness: Cyclohexylacetic acid is unique due to its specific structure, which combines the properties of both cyclohexane and acetic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOODBDWMQKMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063762 | |
| Record name | Cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless crystalline mass or white crystals; sharp acetic odour | |
| Record name | Cyclohexaneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cyclohexaneacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
| Record name | Cyclohexaneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol) | |
| Record name | Cyclohexaneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cyclohexaneacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.001-1.009 | |
| Record name | Cyclohexaneacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5292-21-7 | |
| Record name | Cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXYLACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexaneacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43K3TO0HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclohexaneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
| Record name | Cyclohexaneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexylacetic acid?
A1: Cyclohexylacetic acid has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.
Q2: Is there any spectroscopic data available for cyclohexylacetic acid?
A2: Yes, various spectroscopic techniques have been employed to characterize cyclohexylacetic acid. For example, its structure was confirmed using IR, NMR, HR-ESI-MS, and X-ray diffraction in a study isolating a new derivative, 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid, from Emilia sonchifolia. UV- and IR-absorption spectra were also utilized to elucidate the structure of 2-phenyl-5,6,7,8-tetrahydrocinnolinone-(3), a product derived from a cyclohexylacetic acid derivative.
Q3: How is cyclohexylacetic acid metabolized in fish?
A3: Research on rainbow trout (Salmo gairdneri) demonstrates that cyclohexylacetic acid undergoes aromatization and taurine conjugation. After ingestion, a significant portion is excreted in the urine as cyclohexylacetic acid, 1-hydroxy-, 3-hydroxy-, and 4-hydroxy-cyclohexylacetic acids, both in free and glucuronide-conjugated forms. Additionally, phenylacetic acid, resulting from aromatization, is found conjugated with taurine.
Q4: Are there any studies investigating the microbial metabolism of cyclohexylacetic acid?
A4: Yes, research has explored the microbial metabolism of cyclohexylacetic acid, examining its degradation pathways in various bacterial species.
Q5: Can microorganisms utilize cyclohexylacetic acid as a carbon source?
A5: Yes, certain bacteria can degrade cyclohexylacetic acid, indicating its potential use as a carbon source for these microorganisms. For instance, Rhodococcus sp. NDKK48 showcases specific degradation pathways for cyclic alkanes, suggesting metabolic capabilities for cyclohexylacetic acid utilization.
Q6: How is cyclohexylacetic acid typically analyzed?
A6: Gas-liquid chromatography (GLC) is a common method for analyzing cyclohexylacetic acid. A published method details a micromethod using flash heater methylation of the acid and subsequent detection with a flame ionization detector (FID).
Q7: What are some challenges associated with the analysis of cyclohexylacetic acid and its derivatives?
A7: One challenge is the separation and identification of isomers, especially in complex mixtures. For instance, developing a high-performance liquid chromatography (HPLC) method for separating cis- and trans-4-aminocyclohexylacetic acid and their ethyl esters required pre-column derivatization with Marfey's reagent and optimization of chromatographic conditions.
Q8: Does cyclohexylacetic acid have any applications in plant growth stimulation?
A8: Studies have investigated the impact of cyclohexylacetic acid and similar compounds on plant growth. Research using bush bean plants (Phaseolus vulgaris) showed that applying cyclohexylacetic acid solutions led to increased pod production. Interestingly, this stimulating effect diminished with an increasing number of methylene groups in the side chain, suggesting a structure-activity relationship.
Q9: Are there pharmaceutical applications for cyclohexylacetic acid derivatives?
A9: Yes, cyclohexylacetic acid derivatives have shown potential in pharmaceutical applications. For example, a series of aminoalkyl 2-substituted-2-(1,2-benzisoxazol-3-yl)acetates, including those derived from cyclohexylacetic acid, were synthesized and evaluated for their anticholinergic and musculotropic activities. Some compounds, like 3-(N,N-diethylamino)-propyl 2-(1,2-benzisoxazol-3-yl)-2-cyclohexylacetate, exhibited potent activities in these assays.
Q10: How is cyclohexylacetic acid used in the synthesis of other compounds?
A10: Cyclohexylacetic acid serves as a starting material in various chemical syntheses. One example is the multistep synthesis of acetyl-DL-cyclohexylglycine, a key intermediate for the COX-2 selective inhibitor JTE 522. This process involves reacting cyclohexylacetic acid with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, bromination, aminolysis, and finally, acetylation.
Q11: How does the structure of cyclohexylacetic acid influence its reactivity?
A11: The presence of the cyclohexyl ring and the acetic acid side chain significantly influences the reactivity of cyclohexylacetic acid. The carboxylic acid group undergoes typical reactions like esterification, amidation, and reduction. Additionally, the cyclohexyl ring can be functionalized, and the α-carbon adjacent to the carboxylic acid is susceptible to reactions like halogenation and alkylation.
Q12: Can cyclohexylacetic acid be used to synthesize heterocyclic compounds?
A13: Yes, cyclohexylacetic acid derivatives can be used to synthesize heterocyclic compounds. For instance, reacting the hydrazide of cyclohexylacetic acid with various isothiocyanates yields thiosemicarbazide derivatives, which upon treatment with NaOH, cyclize to form 5-(cyclohexylmethyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
